molecular formula C17H23N3O2 B3000963 N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide CAS No. 866010-13-1

N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide

Cat. No. B3000963
CAS RN: 866010-13-1
M. Wt: 301.39
InChI Key: SXINUBRNIDBXOZ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Research has shown that N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide exhibits inhibitory effects on chitinase 3 like 1 (CHI3L1) expression. It reduces memory impairment induced by amyloid beta (Aβ) in animal models. Additionally, it suppresses Aβ-induced β-secretase activity and Aβ generation .

Scientific Research Applications

Anticonvulsant Activity

N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide and its derivatives have been explored for their potential anticonvulsant effects. For instance, 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides, synthesized from similar quinazolinyl compounds, have demonstrated moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020).

Pharmacological Study for Analgesic and Anti-inflammatory Activities

Related compounds, such as ethyl 1-methyl-5-[4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates, have been tested for their analgesic and anti-inflammatory activities. Some derivatives proved more active than traditional drugs like acetylsalicylic acid in specific tests, indicating the potential therapeutic use of quinazolinyl compounds in pain and inflammation management (Daidone et al., 1994).

Synthesis for Peptidomimetic Building Blocks

Synthesis of derivatives, like N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, from N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide, serves as novel peptidomimetic building blocks. These compounds have potential applications in developing peptide-based therapeutics (Marinko et al., 2000).

Thymidylate Synthase Inhibitors

Some quinazoline antifolates, synthesized by modifying the N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide structure, have shown potential as thymidylate synthase inhibitors. These are explored for their potential use in cancer treatment due to their cytotoxic properties against certain cell lines (Hughes et al., 1990).

H1-Antihistaminic Potencies

The synthesis of (2-substituted-3,4-dihydro-4-oxo-quinazolin-3-yl) acetates and their testing for H1-antihistaminic potencies revealed that certain quinazolinonyl compounds have higher potencies than others in this series. This suggests potential applications in allergy treatment (Rao & Reddy, 1993).

properties

IUPAC Name

N-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]-N-pentylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-4-5-8-11-20(13(3)21)12(2)16-18-15-10-7-6-9-14(15)17(22)19-16/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXINUBRNIDBXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C(C)C1=NC2=CC=CC=C2C(=O)N1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide

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